

# Homologs of Noc2p: A Technical Guide to a Conserved Ribosome Biogenesis Factor

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## Abstract

Ribosome biogenesis is a fundamental and highly conserved cellular process essential for protein synthesis and cell growth. This intricate pathway involves over 200 accessory proteins, known as ribosome biogenesis factors, that guide the modification, processing, and assembly of ribosomal RNA (rRNA) and ribosomal proteins. One such critical factor is Noc2p, first identified in *Saccharomyces cerevisiae*. This technical guide provides an in-depth overview of the homologs of Noc2p in various species, focusing on their identification, functional conservation, and the experimental methodologies used for their characterization. We present quantitative data in structured tables and detailed protocols for key experimental procedures. Furthermore, this guide includes visualizations of molecular interactions and experimental workflows using the DOT language to facilitate a deeper understanding of the Noc2p protein family and its role in cellular machinery.

## Introduction to Noc2p

Noc2p (Nucleolar Complex associated protein 2) is an essential protein in the budding yeast *Saccharomyces cerevisiae*, where it plays a pivotal role in the maturation of the large ribosomal subunit (LSU). It is required for the proper processing of the 27S pre-rRNA, a precursor to the mature 25S and 5.8S rRNAs. Noc2p functions as part of a dynamic protein module that includes Noc1p and Rrp5p.<sup>[1][2]</sup> This complex is recruited co-transcriptionally to the nascent 35S pre-rRNA, associating with early pre-60S ribosomal particles in the nucleolus.<sup>[1][3]</sup> The study of Noc2p and its homologs is crucial for understanding the conserved mechanisms of

ribosome assembly and how disruptions in this pathway can lead to human diseases, including cancer and ribosomopathies.

## Identification and Distribution of Noc2p Homologs

Homologs of yeast Noc2p have been identified across a wide range of eukaryotic species, from fungi to humans, underscoring its conserved and critical function. The human ortholog of Noc2p is NOC2L (NOC2 Like Nucleolar Associated Transcriptional Repressor).[4] While the core function in ribosome biogenesis is conserved, some homologs, such as human NOC2L, have been reported to possess additional functions, including acting as an inhibitor of histone acetyltransferases and modulating the p53 stress response pathway.[1][5]

## Data Presentation: Noc2p Homologs

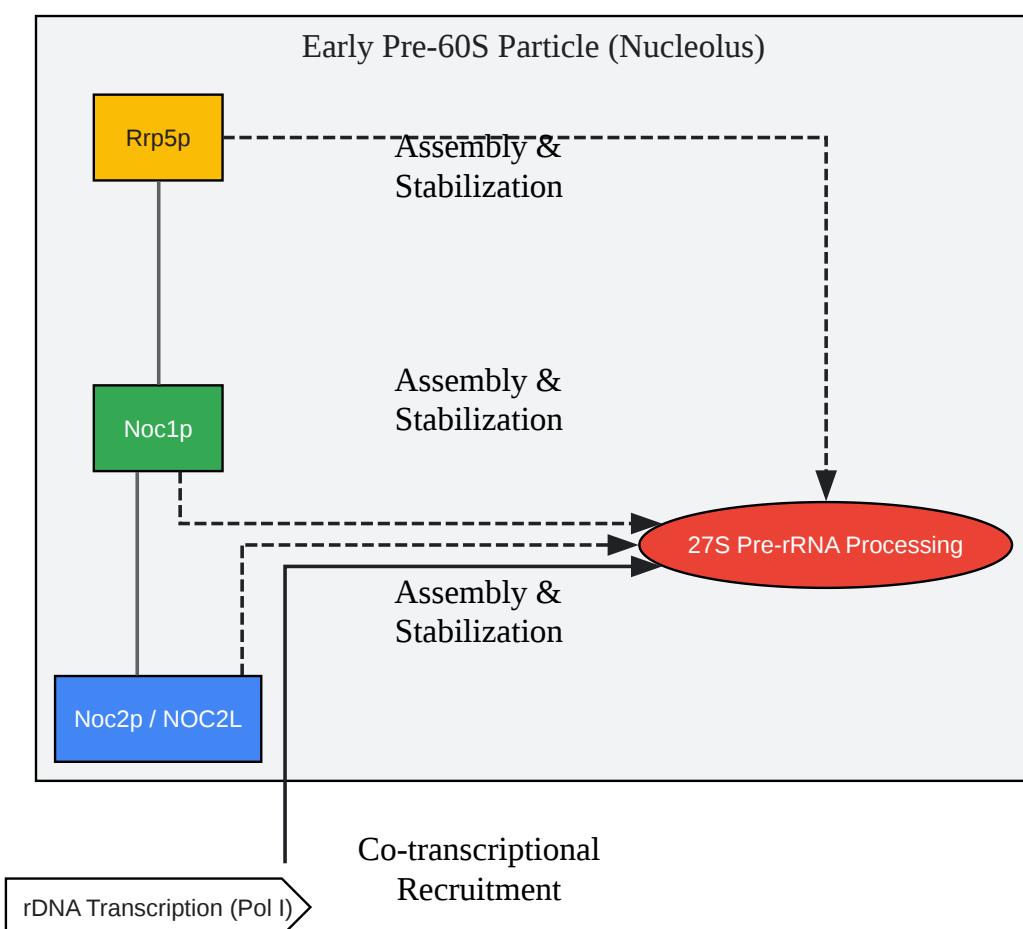
The following table summarizes key information for Noc2p and its identified orthologs in several model organisms.

Species	Gene Name	UniProt Accession	Protein Length (aa)
Saccharomyces cerevisiae	NOC2	P53082	710
Homo sapiens	NOC2L	Q9Y3T9	832
Mus musculus	Noc2l	Q9D4G4	834
Drosophila melanogaster	CG5333	Q9V7C1	827
Caenorhabditis elegans	F59A3.1	Q21051	805
Arabidopsis thaliana	AT1G16600	Q9LNS8	763

Table 1: Summary of Noc2p homologs in selected model organisms, including their standard gene names, UniProt accession numbers for sequence retrieval, and protein lengths in amino acids (aa).

## Molecular Interactions and Pathways

Noc2p does not act in isolation but is part of a coordinated protein network. In yeast, it forms a stable complex with Noc1p and Rrp5p.[1][2] This module is a core component of early, nucleolar pre-60S particles. Its association with nascent pre-rRNA is crucial for protecting the precursor from aberrant nuclease activity and ensuring its correct processing cascade.[2][3] Depletion of Noc2p results in a significant reduction of LSU pre-rRNAs, halting the ribosome assembly line.[2]



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**Figure 1:** Noc2p interaction module in early ribosome biogenesis.

## Experimental Protocols

The characterization of Noc2p homologs relies on a combination of genetic, biochemical, and bioinformatic techniques. Below are detailed methodologies for key experiments.

### Protocol 1: Tandem Affinity Purification (TAP)-Mass Spectrometry

This protocol is used to purify a Noc2p homolog and its interacting partners from cell lysates under native conditions.

**Objective:** To identify proteins that form a stable complex with a specific Noc2p homolog.

**Methodology:**

- **Construct Generation:** Genetically fuse a Tandem Affinity Purification (TAP) tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site) to the C-terminus of the target Noc2p homolog gene at its endogenous locus.[\[6\]](#)
- **Cell Culture and Lysis:** Grow a large-scale culture of the engineered cells to the mid-log phase. Harvest the cells and perform cryogenic lysis in a buffer containing protease inhibitors to generate a native cell extract.
- **First Affinity Purification (IgG Resin):** Incubate the cleared cell lysate with IgG-coupled beads, which bind the Protein A moiety of the TAP tag. Wash the beads extensively with a wash buffer to remove non-specific binders.
- **TEV Protease Cleavage:** Elute the complex from the IgG beads by incubation with Tobacco Etch Virus (TEV) protease, which cleaves the tag between the Protein A and CBP domains. This step provides high specificity.
- **Second Affinity Purification (Calmodulin Resin):** Incubate the TEV eluate with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide (CBP) part of the tag will bind to the beads.
- **Final Elution:** After further washing, elute the final, highly purified protein complex from the calmodulin beads using a calcium-chelating agent like EGTA.[\[6\]](#)

- Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

## Protocol 2: Northern Blot Analysis of pre-rRNA Processing

This protocol is used to detect specific pre-rRNA species and assess processing defects upon depletion or mutation of a Noc2p homolog.

Objective: To determine the impact of Noc2p homolog loss-of-function on the steady-state levels of pre-rRNA intermediates.

Methodology:

- RNA Extraction: Culture wild-type and mutant/depleted cells (e.g., using an inducible knockdown system). Harvest cells and extract total RNA using a hot acid-phenol-chloroform method to ensure high-quality, intact RNA.
- Denaturing Gel Electrophoresis: Separate 5-10 µg of total RNA on a large 1.2% agarose gel containing formaldehyde to denature the RNA and prevent secondary structures.<sup>[7]</sup>
- RNA Transfer (Blotting): Transfer the size-fractionated RNA from the gel to a positively charged nylon membrane via capillary action overnight.<sup>[8]</sup> After transfer, fix the RNA to the membrane by UV cross-linking.
- Probe Labeling: Synthesize a DNA oligonucleotide probe complementary to a specific spacer region (e.g., ITS1 or ITS2) or mature rRNA sequence. Label the probe with a radioactive isotope (e.g., <sup>32</sup>P) using T4 polynucleotide kinase or a non-radioactive label (e.g., DIG).
- Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, incubate the membrane with the labeled probe in a hybridization buffer overnight at a calculated temperature (e.g., 42°C).
- Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe.<sup>[8]</sup> Detect the hybridized probe by exposing the membrane to a phosphor

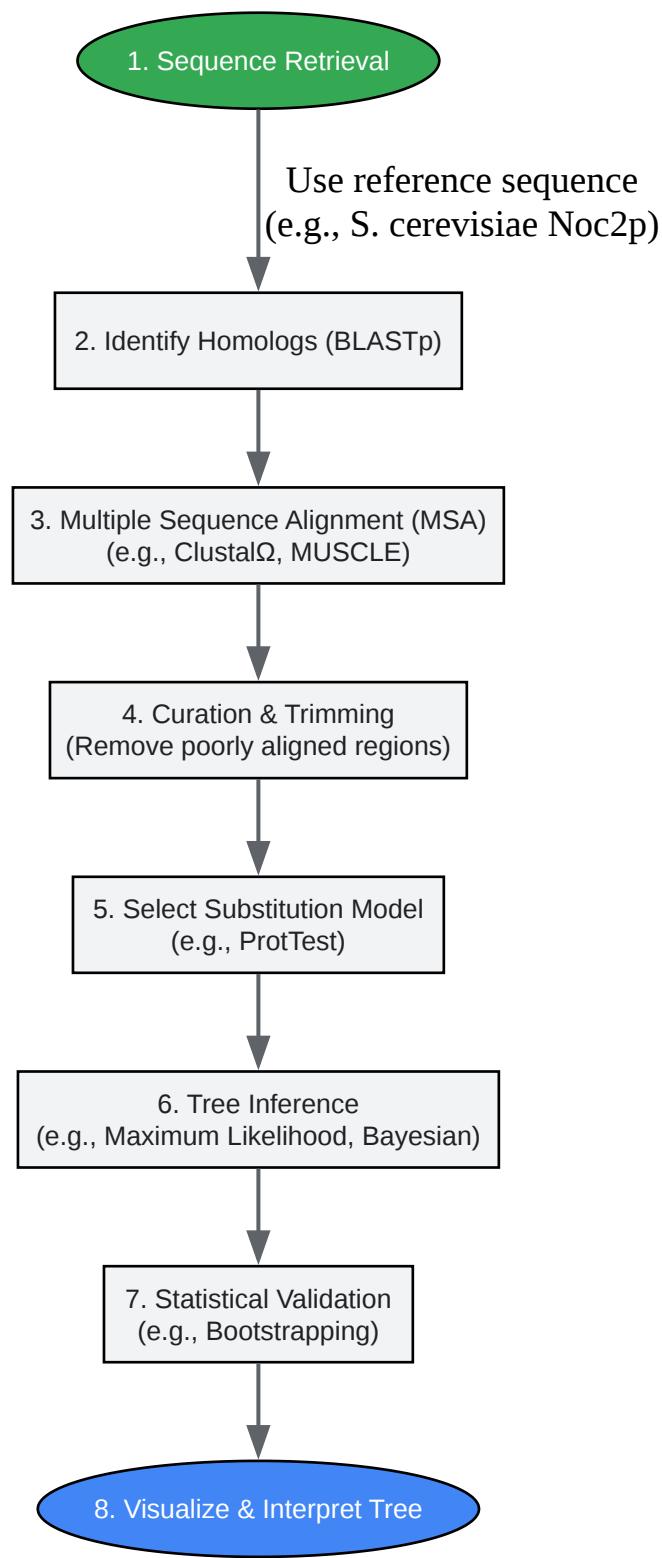
screen or X-ray film (for radioactive probes) or using an antibody-based chemiluminescent reaction (for non-radioactive probes).

- Analysis: Compare the band patterns between wild-type and mutant samples. Accumulation or depletion of specific pre-rRNA bands in the mutant indicates a processing defect at a particular step.

## Protocol 3: Workflow for Phylogenetic Analysis

Bioinformatic analysis is essential for understanding the evolutionary relationships between Noc2p homologs.

Objective: To infer the evolutionary history of the Noc2p protein family.



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**Figure 2:** Workflow for phylogenetic analysis of Noc2p homologs.

### Methodology:

- Sequence Retrieval: Obtain the reference protein sequence for a known Noc2p family member (e.g., *S. cerevisiae* Noc2p) from a public database like UniProt.
- Homolog Identification: Use the reference sequence as a query in a BLASTp search against protein databases of various target organisms to identify putative orthologs.
- Multiple Sequence Alignment (MSA): Collect the sequences of the identified homologs in FASTA format. Perform an MSA using a tool like Clustal Omega or MUSCLE to align homologous residues.<sup>[9]</sup>
- Alignment Curation: Manually inspect the alignment and use software like Gblocks or TrimAl to remove poorly aligned or divergent regions that could introduce noise into the phylogenetic inference.
- Substitution Model Selection: Use a program like ProtTest to determine the most appropriate statistical model of protein evolution for the curated alignment.
- Tree Inference: Construct the phylogenetic tree using a method such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes), applying the selected substitution model.
- Statistical Validation: Assess the statistical support for the branching patterns in the tree using methods like bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian Inference).
- Visualization and Interpretation: Use a tree viewer like FigTree or iTOL to visualize and annotate the final phylogenetic tree, interpreting the evolutionary relationships between the Noc2p homologs.

## Implications for Research and Drug Development

The essential and highly conserved nature of Noc2p and its homologs makes them a valuable subject of study. Understanding their function provides insight into the fundamental process of ribosome biogenesis. Because cancer cells have a high demand for protein synthesis, they are often hypersensitive to disruptions in ribosome assembly. Therefore, factors like NOC2L could

represent potential therapeutic targets for novel anti-cancer strategies. Furthermore, elucidating the species-specific interactions and any divergent functions of Noc2p homologs can inform our understanding of eukaryotic evolution and may provide avenues for developing targeted therapies for fungal pathogens.

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